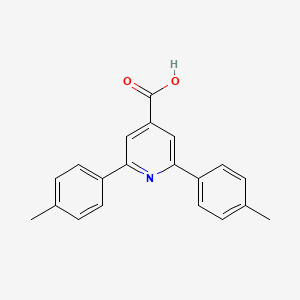
2,6-Dip-tolylpyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-二对甲苯基吡啶-4-羧酸是一种杂环有机化合物,其分子式为 C20H17NO2,分子量为 303.36 g/mol 。该化合物以两个连接在吡啶环上的对甲苯基和位于 4 位的羧酸官能团为特征。 它在室温下为固体,熔点为 287-291°C .
准备方法
2,6-二对甲苯基吡啶-4-羧酸的合成通常涉及 2,6-二对甲苯基吡啶与合适的羧化剂反应。一种常用的方法是在高压和高温条件下使用二氧化碳,并在碱,例如碳酸钾的存在下进行。该反应可以表示如下:
2,6-二对甲苯基吡啶+CO2→2,6-二对甲苯基吡啶-4-羧酸
工业生产方法可能涉及更高效的催化过程,以提高产率和纯度。有关大规模生产方法的具体细节通常是专有的,并没有被广泛公开。
化学反应分析
2,6-二对甲苯基吡啶-4-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂(如高锰酸钾或三氧化铬)氧化,从而生成相应的氧化产物。
还原: 可以使用还原剂(如氢化铝锂)进行还原反应,可以将羧酸基团还原为醇。
取代: 化合物中的芳环可以发生亲电取代反应。例如,用硝酸和硫酸硝化可以在芳环上引入硝基。
酯化: 羧酸基团可以在酸催化剂存在下与醇反应生成酯。
这些反应中常用的试剂和条件包括强酸、碱、氧化剂和还原剂。形成的主要产物取决于所用试剂和反应条件的具体情况。
科学研究应用
2,6-二对甲苯基吡啶-4-羧酸在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建单元。其独特的结构使其成为开发新型材料和药物的宝贵中间体。
生物学: 该化合物可用于研究酶的相互作用以及作为生化分析中的配体。
医学: 正在进行研究以探索其潜在的治疗应用,包括将其用作药物合成中的前体。
工业: 它被用于生产特种化学品以及作为各种工业过程中的添加剂。
作用机制
2,6-二对甲苯基吡啶-4-羧酸的作用机制取决于其具体的应用。在生化分析中,它可能充当配体,与特定的蛋白质或酶结合,从而调节其活性。所涉及的分子靶标和途径因其用途的背景而异。例如,在药物化学中,它可能与细胞受体或酶相互作用以发挥其作用。
相似化合物的比较
2,6-二对甲苯基吡啶-4-羧酸可以与其他类似化合物进行比较,例如:
- 2-苯基-6-对甲苯基吡啶-4-羧酸
- 2-氯-6-对甲苯基吡啶-4-羧酸
- 2-(4-溴苯基)-6-对甲苯基吡啶-4-羧酸
- 2-(4-甲氧基苯基)-6-对甲苯基吡啶-4-羧酸
- 2-(4-氟苯基)-6-对甲苯基吡啶-4-羧酸
这些化合物共享类似的吡啶核心结构,但在连接到芳香环上的取代基方面有所不同。不同取代基的存在会显着影响它们的化学性质和反应性,使每种化合物在其应用和行为方面独一无二。
结论
2,6-二对甲苯基吡啶-4-羧酸是一种用途广泛的化合物,在科学研究和工业中有多种应用。其独特的结构和反应性使其成为合成复杂分子和研究生化相互作用的宝贵工具。正在进行的研究不断揭示该化合物在各个领域的新的用途和潜在益处。
属性
分子式 |
C20H17NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
2,6-bis(4-methylphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C20H17NO2/c1-13-3-7-15(8-4-13)18-11-17(20(22)23)12-19(21-18)16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H,22,23) |
InChI 键 |
XLAPFZONUWXNDO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid](/img/structure/B12046383.png)
![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)
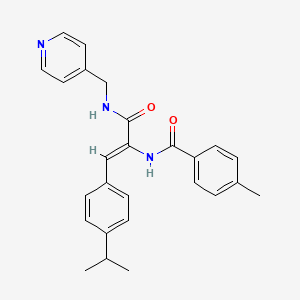
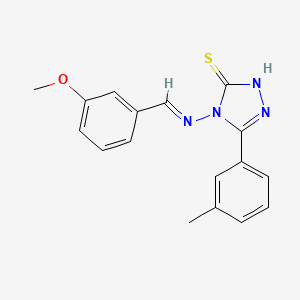
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046401.png)
![1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12046402.png)
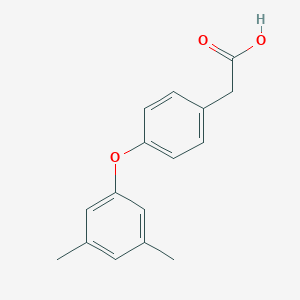
![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)
![(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide](/img/structure/B12046438.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B12046441.png)
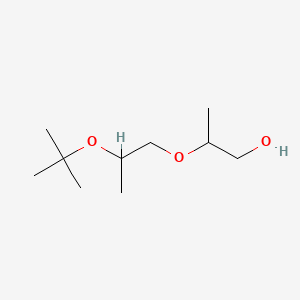


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
